
N-(4-chlorobenzylidene)-4-phenoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzylidene)-4-phenoxyaniline is an organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-chlorobenzylidene)-4-phenoxyaniline can be synthesized through the condensation reaction of 4-chlorobenzaldehyde and 4-phenoxyaniline. The reaction typically involves mixing equimolar amounts of the aldehyde and the amine in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:
4-chlorobenzaldehyde+4-phenoxyaniline→this compound+H2O
The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorobenzylidene)-4-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Reagents like halogens (Cl_2, Br_2) or nucleophiles (OH^-, NH_2^-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings or the Schiff base.
Reduction: 4-chlorobenzaldehyde and 4-phenoxyaniline.
Substitution: Substituted derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzylidene)-4-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with nonlinear optical properties and as a component in organic electronic devices.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzylidene)-4-phenoxyaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The Schiff base moiety can also participate in coordination with metal ions, influencing the compound’s reactivity and function.
Comparación Con Compuestos Similares
N-(4-chlorobenzylidene)-4-phenoxyaniline can be compared with other Schiff bases, such as N-(4-methylbenzylidene)-4-phenoxyaniline and N-(4-nitrobenzylidene)-4-phenoxyaniline These compounds share similar structural features but differ in their substituents on the aromatic rings, which can influence their chemical reactivity and applications
List of Similar Compounds
- N-(4-methylbenzylidene)-4-phenoxyaniline
- N-(4-nitrobenzylidene)-4-phenoxyaniline
- N-(4-chlorobenzylidene)-4-methylaniline
These compounds, while structurally related, exhibit distinct properties that make them suitable for various applications in research and industry.
Propiedades
Número CAS |
54758-51-9 |
|---|---|
Fórmula molecular |
C19H14ClNO |
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(4-phenoxyphenyl)methanimine |
InChI |
InChI=1S/C19H14ClNO/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)22-18-4-2-1-3-5-18/h1-14H |
Clave InChI |
FVDUHVXYNDNZEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)


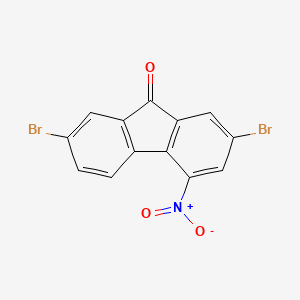
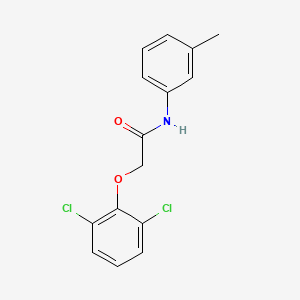

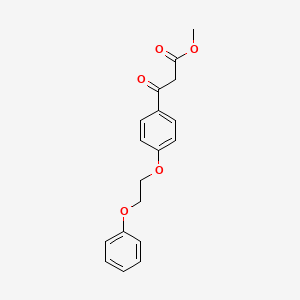
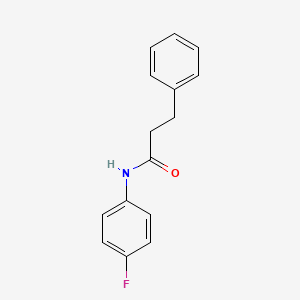

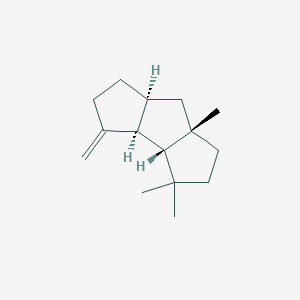
![2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol](/img/structure/B11952178.png)


